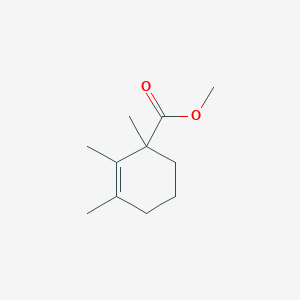![molecular formula C18H20O3 B12596176 2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- CAS No. 502851-61-8](/img/structure/B12596176.png)
2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often require specific catalysts and controlled environments to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the compound by removing oxygen atoms or reducing double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler pyran structures. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Applications De Recherche Scientifique
2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as apoptosis or signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran, tetrahydro-2-methoxy-: A simpler pyran derivative with a methoxy group.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Features a propynyloxy group, offering different reactivity and applications
Uniqueness
2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- stands out due to its unique combination of phenylmethoxy and phenoxy groups. These groups enhance its chemical reactivity and potential for forming diverse derivatives. Additionally, the compound’s stability and versatility make it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
502851-61-8 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2-(3-phenylmethoxyphenoxy)oxane |
InChI |
InChI=1S/C18H20O3/c1-2-7-15(8-3-1)14-20-16-9-6-10-17(13-16)21-18-11-4-5-12-19-18/h1-3,6-10,13,18H,4-5,11-12,14H2 |
Clé InChI |
VFCUCMIEOILYHC-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC2=CC=CC(=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12596105.png)
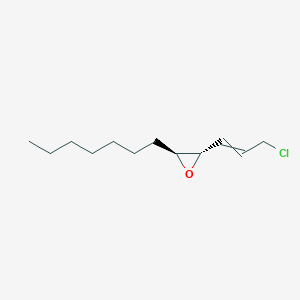
![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)
![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B12596123.png)

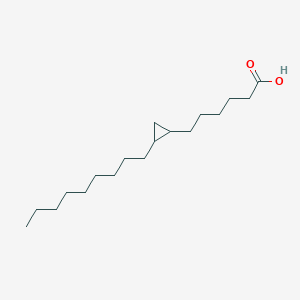
![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)
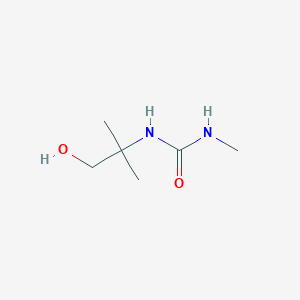
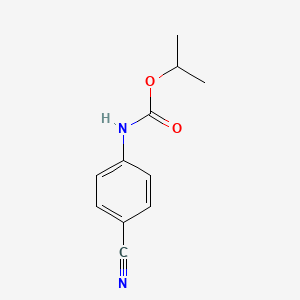
![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)
![Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine](/img/structure/B12596163.png)
